molecular formula C14H22N2O B1487125 6-(4-Butylcyclohexyl)pyrimidin-4-ol CAS No. 2097966-88-4

6-(4-Butylcyclohexyl)pyrimidin-4-ol

Cat. No. B1487125
CAS RN: 2097966-88-4
M. Wt: 234.34 g/mol
InChI Key: DHMILBVJBULBIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-(4-Butylcyclohexyl)pyrimidin-4-ol is not detailed in the available sources.

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Research into the dimerization properties of pyrimidine derivatives, such as ureidopyrimidones, reveals their significant potential in supramolecular chemistry due to their ability to form strong dimer complexes via hydrogen bonding. This property is leveraged in the development of supramolecular polymers and materials with novel properties (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Pharmacological Studies

Pyrimidine derivatives are explored for their pharmacological applications, including anti-inflammatory and analgesic activities. Studies have shown the synthesis of novel pyrimidine derivatives that exhibit improved anti-inflammatory and analgesic properties, highlighting the importance of the substituent nature on biological activity (Muralidharan, James Raja, & Asha Deepti, 2019). Additionally, the anti-inflammatory activity of pyrimidine scaffolds is further supported by in-silico and in-vivo studies, indicating their potential in treating inflammation-related conditions (Ganesh Munde et al., 2022).

Antibacterial and Antifungal Activities

Newly synthesized pyrimidine derivatives have been studied for their antibacterial and antifungal activities, with some compounds showing promising results against various bacterial and fungal strains. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (C. Pandhurnekar et al., 2013).

Nonlinear Optical (NLO) Properties

The study of thiopyrimidine derivatives for their nonlinear optical properties has revealed significant NLO activity, suggesting their potential applications in optoelectronic devices and materials. This research demonstrates the importance of pyrimidine derivatives in the development of materials with enhanced optical properties (A. Hussain et al., 2020).

DNA Repair Mechanisms

Investigations into the repair mechanisms of DNA photoproducts have identified enzymes that specifically target pyrimidine photoproducts, highlighting the critical role of pyrimidine derivatives in understanding and potentially manipulating DNA repair processes (S. T. Kim et al., 1994).

Safety and Hazards

The safety data sheet for a similar compound, pyrimidin-4-ol, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(4-butylcyclohexyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10-15-13/h9-12H,2-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMILBVJBULBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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